molecular formula C11H13NO2S B15369717 Thiocyanatoacetate bicyclo(2.2.1)hept-5-en-2-ylmethyl ester CAS No. 63906-51-4

Thiocyanatoacetate bicyclo(2.2.1)hept-5-en-2-ylmethyl ester

Cat. No.: B15369717
CAS No.: 63906-51-4
M. Wt: 223.29 g/mol
InChI Key: MYKKEGXYJSCJEZ-UHFFFAOYSA-N
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Description

Thiocyanatoacetate bicyclo(2.2.1)hept-5-en-2-ylmethyl ester is a bicyclic organic compound featuring a thiocyanatoacetate ester group attached to a norbornene-derived framework. This compound is closely related to isobornyl thiocyanatoacetate (Acetic acid, thiocyanato-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, exo-), which has been banned in food-contact applications due to its toxicity and reactivity .

Key hazards include severe irritation to eyes, mucous membranes, and skin, as well as the emission of toxic fumes upon decomposition or contact with acids. Its oral LD₅₀ in rabbits is reported as 630 mg/kg, highlighting acute toxicity risks .

Properties

CAS No.

63906-51-4

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

2-bicyclo[2.2.1]hept-5-enylmethyl 2-thiocyanatoacetate

InChI

InChI=1S/C11H13NO2S/c12-7-15-6-11(13)14-5-10-4-8-1-2-9(10)3-8/h1-2,8-10H,3-6H2

InChI Key

MYKKEGXYJSCJEZ-UHFFFAOYSA-N

Canonical SMILES

C1C2CC(C1C=C2)COC(=O)CSC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

This section evaluates structural analogs based on substituents, toxicity, reactivity, and applications.

Structural Analogs and Key Properties

The bicyclo[2.2.1]heptene (norbornene) framework is a common motif in these compounds, with variations in ester groups and substituents influencing their properties:

Compound Name (IUPAC) CAS Number Molecular Formula Key Properties & Hazards Applications
Thiocyanatoacetate bicyclo[2.2.1]hept-5-en-2-ylmethyl ester Not provided ~C₁₁H₁₃NO₂S High toxicity (oral LD₅₀: 630 mg/kg), reacts with acids/oxidizers, emits toxic fumes Restricted industrial uses
Bicyclo[2.2.1]hept-5-en-2-yl isobutyrate 13899-23-5 C₁₁H₁₆O₂ No explicit toxicity data; likely lower reactivity due to isobutyrate ester group Industrial synthesis, research
2-Propenoic acid, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, exo- Not provided C₁₃H₁₈O₂ Found in palm stem extracts; acrylate group may enhance polymerization potential Natural product research
Bicyclo[2.2.1]hept-5-en-2-ylmethyl acrylate 95-39-6 C₁₂H₁₄O₂ Reacts via acrylate double bond; irritant (no LD₅₀ data) Polymer precursors
{bicyclo[2.2.1]hept-5-en-2-ylmethyl}(1-methoxypropan-2-yl)amine 1218643-10-7 C₁₃H₂₁NO Amine functionality alters solubility; for laboratory use only Pharmaceutical research

Reactivity and Stability

  • Thiocyanatoacetate esters exhibit heightened reactivity due to the thiocyanate (–SCN) group, which decomposes into toxic fumes (e.g., HCN, SOₓ) under heat or acidic conditions .
  • Acrylate esters (e.g., 2-propenoic acid derivatives) are prone to polymerization, limiting shelf life but enabling material science applications .
  • Isobutyrate esters demonstrate greater stability, making them suitable for synthetic intermediates .

Toxicity and Regulatory Status

  • Thiocyanatoacetate derivatives face strict bans in food-contact and consumer applications due to acute toxicity (e.g., isobornyl thiocyanatoacetate banned since 1992) .
  • Amine-functionalized bicyclo compounds (e.g., Ambeed’s product) are classified for laboratory use only, with hazards tied to amine reactivity .
  • Natural bicyclo esters (e.g., palm stem extracts) lack explicit toxicity data but are presumed safer due to biological origins .

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